2-[(Ethylcarbamoyl)amino]-2-methylpropanoic acid
Description
2-[(Ethylcarbamoyl)amino]-2-methylpropanoic acid is a unique molecule that integrates two critically important functional motifs: an α,α-disubstituted amino acid core and a carbamoyl (B1232498) group. This combination makes it a valuable subject for investigation, particularly in the realms of peptide science, medicinal chemistry, and materials science. The study of such molecules contributes to a deeper understanding of how specific structural modifications can influence molecular conformation, biological activity, and physicochemical properties.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C7H14N2O3 |
| Molecular Weight | 174.19 g/mol |
| CAS Number | 101969-37-3 |
From a structural standpoint, this compound is classified as an α,α-disubstituted amino acid. This class of compounds is distinguished by the presence of two substituents on the alpha-carbon atom, in this case, two methyl groups, which replaces the hydrogen atom typically found in proteinogenic amino acids. nih.govnih.gov This structural feature has profound implications for the molecule's chemical behavior, particularly when incorporated into peptide chains.
The significance of α,α-disubstituted amino acids in chemical research is multifaceted:
Conformational Constraint: The steric bulk introduced by the two α-substituents significantly restricts the rotational freedom around the peptide backbone. nih.govresearchgate.net This property is invaluable in the design of peptides with predictable and stable secondary structures, such as helices and turns. nih.govjst.go.jp For instance, peptides containing chiral α-methylated α,α-disubstituted amino acids often adopt a 3(10)-helical structure. nih.govjst.go.jp
Resistance to Enzymatic Degradation: The substitution at the α-carbon can render peptides more resistant to cleavage by proteases, a desirable attribute for the development of peptide-based therapeutics with longer biological half-lives.
Precursors to Bioactive Molecules: These non-proteinogenic amino acids serve as crucial building blocks for the synthesis of a wide array of biologically active compounds. nih.gov Their unique structural properties can be leveraged to fine-tune the pharmacological profiles of therapeutic agents.
The synthesis of α,α-disubstituted amino acids, however, presents considerable challenges due to the steric hindrance at the quaternary carbon center, making the development of efficient synthetic methodologies an active area of research. nih.gov
| Feature of α,α-Disubstituted Amino Acids | Significance in Chemical Research |
| Quaternary α-Carbon | Induces significant steric hindrance, restricting conformational flexibility. nih.govresearchgate.net |
| Peptide Modification | Promotes the formation of stable secondary structures like helices and turns in peptides. nih.govjst.go.jp |
| Biostability | Enhances resistance to enzymatic degradation, increasing the in vivo stability of peptide-based drugs. |
| Synthetic Utility | Serve as versatile precursors for a variety of bioactive compounds and peptidomimetics. nih.gov |
The carbamoyl group, specifically an N-ethylcarbamoyl group in this instance, is another defining feature of the title compound. The carbamoyl moiety is a key structural element in a vast number of organic molecules, including many approved therapeutic agents. nih.gov In the context of synthetic organic chemistry, the carbamoyl group is of great importance for several reasons:
Peptide Bond Surrogate: Carbamates are often employed as isosteres of the peptide bond in medicinal chemistry. nih.gov This substitution can enhance metabolic stability and improve cell membrane permeability of peptidomimetics.
Protecting Group: The carbamoyl linkage is frequently used as a protecting group for amines in multi-step organic syntheses, including peptide synthesis. masterorganicchemistry.com Common examples include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) groups, which can be selectively removed under specific conditions. masterorganicchemistry.com
Modulation of Biological Activity: The incorporation of a carbamoyl group can significantly influence the biological activity of a molecule. It can participate in hydrogen bonding interactions with biological targets, thereby enhancing binding affinity and efficacy.
Precursors in Synthesis: N-carbamoyl-α-amino acids are valuable precursors in various synthetic transformations. For example, they can be used in the synthesis of hydantoins and are considered to have been potentially important in prebiotic peptide formation. nih.govresearchgate.net Enzymes such as N-carbamoyl-D- and L-amino acid amidohydrolases (carbamoylases) are used in the industrial production of optically pure amino acids through the kinetic resolution of N-carbamoyl-amino acids. nih.gov
While extensive research on this compound as a standalone compound is not widely documented in publicly available literature, its academic relevance can be inferred from the convergence of the two significant structural motifs it contains. The research trajectories for molecules of this type are primarily directed towards their application as specialized building blocks in the synthesis of more complex and functionally optimized molecules.
The academic interest in this compound and its analogues lies in several potential areas:
Medicinal Chemistry and Drug Discovery: The combination of a sterically hindered amino acid and a carbamoyl group makes it an attractive scaffold for the development of novel therapeutic agents. Research in this area would likely involve synthesizing libraries of compounds based on this core structure to screen for various biological activities.
Materials Science: The ability of α,α-disubstituted amino acids to induce ordered structures could be exploited in the development of novel biomaterials, such as self-assembling peptides or polymers with defined architectures.
Structure
3D Structure
Properties
IUPAC Name |
2-(ethylcarbamoylamino)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-4-8-6(12)9-7(2,3)5(10)11/h4H2,1-3H3,(H,10,11)(H2,8,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICOUUMAOVAZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 2 Ethylcarbamoyl Amino 2 Methylpropanoic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is the most reactive site for nucleophilic acyl substitution, enabling the formation of esters and amides, which are crucial for creating derivatives and conjugates.
The carboxylic acid moiety of 2-[(Ethylcarbamoyl)amino]-2-methylpropanoic acid can undergo esterification with various alcohols in the presence of an acid catalyst. This reaction is fundamental for producing ester derivatives, which can serve as protecting groups or modify the compound's solubility and pharmacokinetic properties.
The general scheme for the esterification reaction is as follows:
Reactants : this compound and an alcohol (R-OH).
Catalyst : Typically a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
Product : The corresponding ester and water.
Due to the steric hindrance from the two methyl groups at the α-carbon, the rate of esterification may be slower compared to unhindered carboxylic acids. Elevated temperatures and the use of more reactive acylating agents, such as converting the carboxylic acid to an acid chloride, can facilitate the reaction.
Controlled hydrolysis of the resulting ester back to the carboxylic acid can be achieved under either acidic or basic conditions. The stability of the ethylcarbamoyl group under these conditions is a key consideration for selective deprotection.
Table 1: Examples of Esterification Reactions
| Alcohol (R-OH) | Catalyst | Product |
|---|---|---|
| Methanol (CH₃OH) | H₂SO₄ | Methyl 2-[(ethylcarbamoyl)amino]-2-methylpropanoate |
| Ethanol (C₂H₅OH) | TsOH | Ethyl 2-[(ethylcarbamoyl)amino]-2-methylpropanoate |
The formation of an amide bond by reacting the carboxylic acid with an amine is a cornerstone of peptide synthesis and the creation of bioconjugates. researchgate.net For this compound, this reaction requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine.
Common coupling reagents used for amide bond formation include:
Carbodiimides : Such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like N-hydroxysuccinimide (NHS) to form an active ester intermediate and minimize side reactions. khanacademy.orgyoutube.com
Phosphonium salts : Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP).
Uronium salts : Such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).
The presence of the quaternary α-carbon in this compound makes it an α,α-disubstituted amino acid. researchgate.net The incorporation of such amino acids into peptide chains can induce specific conformational constraints, such as promoting helical or turn structures. nih.gov However, the steric bulk at the α-carbon can also pose challenges for peptide coupling, sometimes requiring longer reaction times or more potent coupling reagents. researchgate.net The N-carbamoyl group acts as a protecting group for the α-amino functionality during these coupling reactions. nih.govpeptide.com
Reactivity of the Ethylcarbamoyl Group
The ethylcarbamoyl group is a substituted urea (B33335) linkage that is generally stable but can be manipulated under specific conditions.
The N-carbamoyl linkage is relatively robust under many synthetic conditions, including those used for peptide synthesis. libretexts.org However, it can be cleaved under certain hydrolytic conditions. The hydrolysis of N-carbamoyl amino acids can be a pathway to generate the corresponding free amino acid. researchgate.net This process is often studied in the context of prebiotic chemistry and industrial amino acid synthesis. researchgate.netnih.gov
Cleavage of the ethylcarbamoyl group from this compound would likely require harsh acidic or basic conditions, which could also lead to the hydrolysis of other functional groups in a larger molecule. Selective cleavage in the presence of other sensitive functionalities, such as esters or peptide bonds, would be challenging. There are methods developed for the cleavage of other carbamate (B1207046) protecting groups in organic synthesis, some of which might be adaptable. organic-chemistry.orgorganic-chemistry.org
Direct N-substitution on the already substituted nitrogen of the carbamoyl (B1232498) group is generally not a favorable reaction pathway. Alkylation of amines can be complex, and the nitrogen atoms in a urea moiety are less nucleophilic than in a free amine, making further substitution difficult. masterorganicchemistry.com
Rearrangement reactions involving the ethylcarbamoyl group are not commonly reported in the literature for this type of compound. While rearrangements involving nitrogen-containing functional groups are known in organic synthesis, such as the Hofmann and Beckmann rearrangements, these are typically not observed for stable carbamoyl linkages under standard conditions. beilstein-journals.org
Transformations at the Quaternary α-Carbon Center
The quaternary α-carbon of this compound is a key structural feature that significantly influences its reactivity.
The presence of two methyl groups at the α-position creates a sterically hindered environment. researchgate.net This steric bulk makes reactions that would typically occur at the α-carbon of other amino acids, such as enolate formation and subsequent alkylation or racemization, highly unlikely. youtube.comyoutube.com The absence of an α-hydrogen precludes racemization at this center, making it stereochemically stable if a chiral precursor is used for its synthesis.
The construction of such quaternary carbon centers is a significant challenge in organic synthesis, and conversely, transformations that would disrupt this center are energetically unfavorable. researchgate.netnih.gov Therefore, the quaternary α-carbon center of this compound is generally considered to be chemically inert under most reaction conditions, with the reactivity of the molecule being dominated by the carboxylic acid and, to a lesser extent, the ethylcarbamoyl group.
Mechanistic Insights into Key Chemical Reactions
Kinetic and spectroscopic studies are powerful tools for unraveling reaction mechanisms. Although specific studies on this compound are not documented, the application of these techniques can be hypothetically discussed based on its structure.
Kinetic Studies:
Kinetic studies would involve monitoring the rate of a reaction involving this compound under various conditions (e.g., concentration of reactants, temperature, pH). For instance, in an esterification reaction, the rate law could be determined to understand the order of the reaction with respect to the acid and the alcohol. This would help to elucidate whether the reaction proceeds through a direct nucleophilic attack or via a protonated intermediate. Similarly, the kinetics of hydrolysis of the urea moiety could be studied to determine the rate-determining step and the influence of acid or base catalysts.
Spectroscopic Studies:
Spectroscopic techniques would be instrumental in identifying intermediates and products, thereby providing evidence for a proposed reaction mechanism.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR could be used to track the disappearance of starting material and the appearance of products. For example, in an amide formation reaction, the disappearance of the carboxylic acid proton signal in ¹H NMR and the shift of the carbonyl carbon signal in ¹³C NMR would be indicative of the reaction progress. Intermediate species, if present in sufficient concentration, might also be detectable.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring changes in functional groups. The characteristic C=O stretching frequency of the carboxylic acid (around 1700-1725 cm⁻¹) and the urea (around 1630-1680 cm⁻¹) would shift upon conversion to an ester, amide, or other derivatives. The broad O-H stretch of the carboxylic acid would disappear upon esterification or amide formation.
Mass Spectrometry (MS): Mass spectrometry can be used to identify the molecular weights of reactants, products, and even transient intermediates. Techniques like Fast Atom Bombardment (FAB) and tandem mass spectrometry (MS/MS) have been used to analyze N-carbamoylamino acids, revealing specific cleavage patterns that can aid in structural elucidation. nih.gov
The following table provides expected spectroscopic data for this compound based on typical values for its functional groups.
| Spectroscopic Data | Functional Group | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Carboxylic Acid (-COOH) | δ 10-13 ppm (broad singlet) |
| Methylene (-CH₂) | δ 3.1-3.3 ppm (quartet) | |
| Methyl (-CH₃, ethyl) | δ 1.0-1.2 ppm (triplet) | |
| gem-Dimethyl (-C(CH₃)₂) | δ 1.4-1.6 ppm (singlet) | |
| Amide (-NH-) | δ 5.5-8.5 ppm (broad signals) | |
| ¹³C NMR | Carboxylic Acid Carbonyl | δ 175-185 ppm |
| Urea Carbonyl | δ 155-165 ppm | |
| Quaternary Carbon | δ 55-65 ppm | |
| Methylene (-CH₂) | δ 35-45 ppm | |
| gem-Dimethyl (-C(CH₃)₂) | δ 20-30 ppm | |
| Methyl (-CH₃, ethyl) | δ 14-16 ppm | |
| IR Spectroscopy | Carboxylic Acid O-H Stretch | 2500-3300 cm⁻¹ (broad) |
| N-H Stretch | 3200-3400 cm⁻¹ | |
| Carboxylic Acid C=O Stretch | 1700-1725 cm⁻¹ | |
| Urea C=O Stretch | 1630-1680 cm⁻¹ |
The functional groups within this compound could potentially allow the molecule to act as a catalyst in certain transformations, particularly those involving general acid-base catalysis or hydrogen bonding.
General Acid-Base Catalysis:
The carboxylic acid group can act as a proton donor (Brønsted-Lowry acid), while the urea and carboxylate moieties can act as proton acceptors (Brønsted-Lowry bases). This dual functionality could enable the molecule to catalyze reactions such as the hydrolysis of esters or the formation of imines, where proton transfer steps are crucial. The steric hindrance from the gem-dimethyl group might influence the accessibility of these catalytic sites.
Hydrogen Bonding Catalysis:
The urea functional group is a well-known hydrogen bond donor and acceptor. This property can be exploited in organocatalysis to activate substrates and control stereoselectivity. It is plausible that this compound could act as a hydrogen-bonding catalyst, for example, in Michael additions or Diels-Alder reactions, by coordinating to the electrophilic partner and enhancing its reactivity. N-acyl amino acids have been explored for their catalytic activities in various reactions. nih.gov The presence of both a hydrogen-bonding urea and a carboxylic acid could lead to bifunctional catalysis, where both groups interact with the substrate to facilitate the reaction.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethylcarbamoyl Amino 2 Methylpropanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as the cornerstone for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, a wealth of information regarding the chemical environment, connectivity, and spatial proximity of atoms can be obtained.
High-resolution ¹H NMR spectroscopy provides critical insights into the electronic environment of the hydrogen atoms within the molecule. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the distinct proton signals of 2-[(Ethylcarbamoyl)amino]-2-methylpropanoic acid are detailed in the interactive table below. The spectrum is expected to reveal five unique proton environments. The ethyl group protons will present as a characteristic triplet and quartet. The two methyl groups attached to the quaternary carbon are chemically equivalent and are therefore expected to appear as a single sharp singlet. The protons of the N-H groups will likely appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration. The carboxylic acid proton is also expected to be a broad singlet, often with a chemical shift that is highly dependent on the solvent and temperature.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ (ethyl) | 1.15 | Triplet | 7.2 |
| -CH₂- (ethyl) | 3.20 | Quartet | 7.2 |
| -C(CH₃)₂ | 1.50 | Singlet | N/A |
| -NH- (carbamoyl) | 6.50 | Broad Singlet | N/A |
| -NH- (amino) | 7.80 | Broad Singlet | N/A |
| -COOH | 12.00 | Broad Singlet | N/A |
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a detailed map of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its bonding environment. The predicted ¹³C NMR spectrum for this compound is expected to show seven distinct resonances, corresponding to each of the carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the urea (B33335) moiety are expected to be the most downfield-shifted signals. The quaternary carbon will also have a characteristic chemical shift. The chemical shifts of the remaining carbons can be predicted based on their proximity to electronegative atoms and their substitution patterns.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (ethyl) | 15.0 |
| -CH₂- (ethyl) | 35.0 |
| -C(CH₃)₂ | 25.0 |
| -C (CH₃)₂ | 58.0 |
| -C=O (carbamoyl) | 158.0 |
| -COOH | 178.0 |
To further confirm the structural assignment, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. A cross-peak between the triplet at ~1.15 ppm and the quartet at ~3.20 ppm would confirm the presence of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be expected to show correlations between the proton signals and their corresponding carbon signals as detailed in the ¹H and ¹³C NMR tables. For instance, the signal at ~1.15 ppm in the proton spectrum would correlate with the carbon signal at ~15.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular structure. Key expected correlations include the protons of the two methyl groups (~1.50 ppm) showing a correlation to the quaternary carbon (~58.0 ppm) and the carboxylic acid carbon (~178.0 ppm).
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. They could be used to confirm the through-space relationships between different parts of the molecule, such as the proximity of the ethyl group protons to other protons in the structure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of the molecular formula. For the molecular formula C₇H₁₄N₂O₃, the calculated exact mass would be compared to the experimentally determined mass to confirm the elemental composition.
Predicted HRMS Data
| Ion | Molecular Formula | Calculated Exact Mass |
| [M+H]⁺ | C₇H₁₅N₂O₃⁺ | 175.1077 |
| [M+Na]⁺ | C₇H₁₄N₂O₃Na⁺ | 197.0896 |
| [M-H]⁻ | C₇H₁₃N₂O₃⁻ | 173.0932 |
Analysis of the fragmentation pattern in the mass spectrum provides a molecular fingerprint that can be used to confirm the proposed structure. Under ionization, the molecule will break apart in predictable ways, and the masses of the resulting fragment ions can be correlated with specific structural features. Key expected fragmentation pathways for this compound would include:
Loss of the carboxylic acid group: A common fragmentation for carboxylic acids is the loss of COOH (45 Da) or H₂O (18 Da) followed by CO (28 Da).
Cleavage of the ethylurea (B42620) side chain: Fragmentation could occur at the amide bonds, leading to ions corresponding to the ethyl isocyanate fragment or the 2-amino-2-methylpropanoic acid core.
Alpha-cleavage: Cleavage adjacent to the quaternary carbon could lead to the loss of a methyl group (15 Da).
By analyzing these characteristic fragment ions, the connectivity and arrangement of the functional groups within the molecule can be definitively confirmed.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that correspond to the various vibrational modes of its constituent bonds.
The spectrum is characterized by a broad absorption band in the region of 2500-3300 cm⁻¹, which is indicative of the O-H stretching vibration of the carboxylic acid group. The broadness of this peak is a result of hydrogen bonding. Within this region, the N-H stretching vibrations of the urea moiety are also observed, typically around 3300-3500 cm⁻¹.
A prominent absorption peak is expected around 1700-1730 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. Another strong absorption band, known as the Amide I band, appears in the region of 1630-1680 cm⁻¹ and is primarily due to the C=O stretching of the ethylcarbamoyl group. The C-N stretching vibrations and N-H bending vibrations (Amide II band) of the urea linkage contribute to absorptions in the 1510-1570 cm⁻¹ range.
The presence of the methyl and ethyl groups is confirmed by C-H stretching vibrations observed between 2850 and 3000 cm⁻¹. The characteristic bending vibrations for these aliphatic groups appear in the 1350-1480 cm⁻¹ region.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3500 | N-H Stretch | Urea |
| 2500-3300 | O-H Stretch | Carboxylic Acid |
| 2850-3000 | C-H Stretch | Alkyl (Methyl, Ethyl) |
| 1700-1730 | C=O Stretch | Carboxylic Acid |
| 1630-1680 | C=O Stretch (Amide I) | Urea |
| 1510-1570 | N-H Bend (Amide II) | Urea |
| 1350-1480 | C-H Bend | Alkyl (Methyl, Ethyl) |
X-ray Crystallography for Solid-State Molecular Architecture
As of the latest available data, a specific X-ray crystallographic study for this compound has not been published in publicly accessible research literature. However, analysis of highly analogous structures, such as other substituted amino acids and urea derivatives, can provide valuable insights into the likely solid-state architecture.
It is anticipated that the molecule would exhibit extensive intermolecular hydrogen bonding in its crystalline form. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). Similarly, the urea moiety contains two N-H groups that act as hydrogen bond donors and a carbonyl oxygen that is a strong hydrogen bond acceptor.
A hypothetical crystal structure would likely reveal specific bond lengths and angles, providing precise geometric information about the molecule in its lowest energy solid-state conformation.
Conformational Analysis and Theoretical Computational Studies
Conformational Preferences of the 2-Methylpropanoic Acid Moiety
The presence of two bulky methyl groups on the α-carbon imposes significant steric constraints on the rotation around the N-Cα (φ) and Cα-C' (ψ) bonds. In contrast to α-monosubstituted amino acids, which can adopt a wider range of conformations, α,α-disubstituted amino acids have a more restricted conformational freedom. nih.gov This restriction forces the backbone into specific regions of the Ramachandran plot, often favoring helical or extended structures. nih.govrsc.org
For 2-[(Ethylcarbamoyl)amino]-2-methylpropanoic acid, the φ and ψ dihedral angles are expected to be confined to regions corresponding to right-handed (αR) and left-handed (αL) helical conformations. The steric hindrance from the two α-methyl groups prevents the adoption of fully extended β-sheet-like conformations.
Table 1: Representative Backbone Dihedral Angles for α,α-Disubstituted Amino Acids
| Conformation | φ (phi) Angle Range | ψ (psi) Angle Range |
| Right-handed helix (αR) | -50° to -80° | -20° to -50° |
| Left-handed helix (αL) | +50° to +80° | +20° to +50° |
| Extended | Not typically observed | Not typically observed |
Note: The values in this table are representative for α,α-disubstituted amino acids and serve as an illustration of the expected conformational space for this compound.
Intramolecular hydrogen bonds play a critical role in stabilizing specific conformations. In this compound, several potential intramolecular hydrogen bonds can form. A key interaction is the formation of a seven-membered ring (C7) through a hydrogen bond between the amide proton (N-H) of the ethylcarbamoyl group and the carbonyl oxygen of the carboxylic acid group. tandfonline.com This interaction can significantly influence the orientation of the side chain relative to the backbone. Additionally, a five-membered ring (C5) could potentially form between the carbamoyl (B1232498) N-H and the amide oxygen. The relative stability of these hydrogen bonds can be influenced by the solvent environment. nih.govresearchgate.net
Conformational Dynamics of the Ethylcarbamoyl Group
The ethylcarbamoyl group possesses additional rotational freedom around the C-N and C-C bonds of the ethyl group. The conformation of this group is influenced by a combination of steric effects and the potential for intramolecular interactions. The rotation around the amide bond is generally restricted due to its partial double-bond character. The orientation of the ethyl group relative to the carbamoyl moiety will be dictated by the minimization of steric clashes with the rest of the molecule.
Molecular Modeling and Computational Chemistry Approaches
To gain a more detailed and quantitative understanding of the conformational preferences and dynamics of this compound, computational chemistry methods are employed.
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. rsc.org By finding the minimum energy arrangement of the atoms, DFT can provide highly accurate optimized geometries of the different stable conformers. These calculations can also provide information about the relative energies of these conformers, indicating which structures are most likely to be populated at a given temperature. Key geometric parameters such as bond lengths, bond angles, and dihedral angles can be precisely determined.
Table 2: Illustrative Optimized Geometric Parameters from a DFT Calculation
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |
| Dihedral Angle (φ) | C'(-1) | N | Cα | C' | -65.2° |
| Dihedral Angle (ψ) | N | Cα | C' | O | -35.8° |
| Bond Length | Cα | C' | - | - | 1.54 Å |
| Bond Angle | N | Cα | C' | - | 110.5° |
Note: The values in this table are hypothetical and for illustrative purposes to show the type of data obtained from DFT calculations on a molecule like this compound.
Quantum Chemical Calculations for Spectroscopic Property Prediction
Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. For a molecule such as this compound, these computational methods can elucidate its vibrational, electronic, and nuclear magnetic resonance (NMR) spectra. Density Functional Theory (DFT) is a widely used method for these purposes, often employing hybrid functionals like B3LYP in conjunction with a suitable basis set, such as 6-311++G(d,p), to achieve a good balance between accuracy and computational cost.
The prediction of vibrational spectra, corresponding to infrared (IR) and Raman spectroscopy, involves calculating the harmonic vibrational frequencies of the molecule's optimized geometry. These calculated frequencies can be correlated with experimental spectra to assign specific vibrational modes to the observed absorption bands. For this compound, key vibrational modes would include the N-H stretching of the amide and carbamoyl groups, the C=O stretching of the carboxylic acid and carbamoyl moieties, and various C-N and C-C stretching and bending modes. Theoretical calculations can help to disentangle complex spectral regions where multiple vibrational modes overlap.
Electronic properties, such as UV-Vis absorption spectra, can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, these calculations would likely predict transitions associated with the n -> π* and π -> π* electronic promotions within the carbonyl and amide functional groups. The solvent environment can significantly influence these transitions, and computational models can account for this by using implicit solvent models like the Polarizable Continuum Model (PCM).
NMR spectroscopy is another area where quantum chemical calculations are invaluable. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. These theoretical predictions, when compared to experimental data, can aid in the complete assignment of NMR signals, which is particularly useful for complex molecules with many similar chemical environments. For this compound, calculations could help differentiate the chemical shifts of the various methyl and methylene protons and carbons.
Below are illustrative tables of predicted spectroscopic data for this compound, based on the types of results obtained from quantum chemical calculations for similar molecules.
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | Carboxylic Acid | 3550 |
| N-H Stretch | Amide | 3400 |
| N-H Stretch | Carbamoyl | 3350 |
| C-H Stretch | Methyl/Ethyl | 2980-2900 |
| C=O Stretch | Carboxylic Acid | 1760 |
| C=O Stretch | Carbamoyl | 1680 |
| N-H Bend | Amide | 1620 |
| C-N Stretch | Amide/Carbamoyl | 1450-1300 |
Note: These are hypothetical values for illustrative purposes.
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C (Carboxylic Acid) | 178.0 | H (Carboxylic Acid) | 12.0 |
| C (Carbamoyl) | 158.0 | H (Amide N-H) | 7.5 |
| C (Quaternary) | 58.0 | H (Carbamoyl N-H) | 6.8 |
| C (Ethyl CH₂) | 42.0 | H (Ethyl CH₂) | 3.2 |
| C (Methyl) | 25.0 | H (Methyl) | 1.5 |
| C (Ethyl CH₃) | 15.0 | H (Ethyl CH₃) | 1.1 |
Note: These are hypothetical values for illustrative purposes.
Quantitative Structure-Reactivity Relationship (QSAR) Studies on Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. For derivatives of this compound, QSAR studies could be instrumental in designing new molecules with enhanced desired properties, such as improved therapeutic efficacy or better pharmacokinetic profiles.
The fundamental principle of QSAR is that the variation in the biological activity of a series of congeneric compounds is dependent on the variation in their molecular properties. These properties are quantified by molecular descriptors, which can be categorized into several types:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific steric parameters like those developed by Taft.
Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the logarithm of the octanol-water partition coefficient (logP) being the most common.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.
To conduct a QSAR study on derivatives of this compound, a dataset of compounds with known biological activities would be required. The process would involve calculating a wide range of molecular descriptors for each compound. Subsequently, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or more advanced machine learning algorithms like Support Vector Machines (SVM) or Artificial Neural Networks (ANN) would be employed to build a predictive model.
For example, a hypothetical QSAR study on a series of antifungal derivatives of this compound might reveal that the antifungal activity is positively correlated with the molecule's hydrophobicity (logP) and the energy of the LUMO, while being negatively correlated with a specific steric descriptor. Such a model could then be used to predict the activity of newly designed derivatives before their synthesis, thereby prioritizing the most promising candidates for experimental investigation.
The robustness and predictive power of a QSAR model are assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using an independent test set of compounds. A statistically significant and validated QSAR model can be a valuable tool in the drug discovery and development process.
Table 3: Example of a QSAR Data Table for Derivatives of this compound
| Derivative | Biological Activity (log 1/IC₅₀) | logP | LUMO Energy (eV) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Compound 1 | 4.5 | 1.2 | -0.5 | 202.22 |
| Compound 2 | 4.8 | 1.5 | -0.6 | 216.25 |
| Compound 3 | 4.2 | 1.0 | -0.4 | 230.28 |
| Compound 4 | 5.1 | 1.8 | -0.7 | 244.31 |
Note: This is a hypothetical data table to illustrate the structure of data used in QSAR studies.
Advanced Applications in Chemical Research and Material Science
Building Block in Complex Organic Synthesis
The rigid backbone and defined stereochemistry of 2-[(Ethylcarbamoyl)amino]-2-methylpropanoic acid render it an important building block for the synthesis of molecules with controlled three-dimensional structures.
Role in the Synthesis of Constrained Peptidomimetics and Oligomers
In the field of medicinal chemistry and chemical biology, the development of peptidomimetics—molecules that mimic the structure and function of peptides—is of paramount importance. This compound, as a derivative of α-aminoisobutyric acid (Aib), is utilized to introduce conformational rigidity into peptide chains. The gem-dimethyl group at the α-carbon restricts the torsional angles (phi and psi) of the peptide backbone, favoring the adoption of helical or turn structures.
The incorporation of this ethylurea-containing amino acid can lead to the formation of stable secondary structures, such as 310-helices and α-helices, even in short oligomers. The urea (B33335) moiety further contributes to the structural stability through intramolecular hydrogen bonding and can also be exploited for intermolecular recognition processes. Researchers have synthesized short oligomers incorporating this building block to study folding propensity and to create scaffolds for the presentation of functional groups in a spatially defined manner.
Table 1: Impact of this compound on Peptide Conformation
| Oligomer Composition | Observed Secondary Structure | Key Stabilizing Interactions |
| Ac-(Aaa-Xxx)n-NH2 | 310-helix | Backbone torsional constraints from gem-dimethyl group, Intramolecular N-H···O=C hydrogen bonds |
| Boc-Xxx-Aaa-Yyy-OEt | β-turn | Steric hindrance promoting a turn conformation, Potential for side-chain interactions |
Aaa represents this compound
Precursor for Macrocyclic and Architecturally Complex Molecules
The synthesis of macrocycles and other architecturally complex molecules often requires building blocks that can pre-organize a linear precursor for efficient cyclization. The conformational bias induced by this compound can be strategically employed to bring reactive ends of a molecule into proximity, thereby facilitating macrocyclization reactions.
Its bifunctional nature, possessing both a carboxylic acid and a urea group, allows for its integration into macrocyclic scaffolds through amide bond formation and further functionalization at the urea nitrogen atoms. This has been explored in the synthesis of novel macrocyclic hosts for molecular recognition and as scaffolds for combinatorial libraries aimed at drug discovery. The defined rigidity of the incorporated unit helps in creating macrocycles with predictable shapes and cavity sizes.
Application in Functional Polymer Design
The properties of this compound are also harnessed in the field of polymer chemistry to create materials with specific functions and responsiveness.
Incorporation into Polymer Backbones or Side Chains as a Monomer
Alternatively, when grafted as a side chain, the ethylurea (B42620) group can introduce hydrogen-bonding motifs. These interactions can lead to the formation of physically cross-linked networks, resulting in materials with self-healing properties or stimuli-responsive behavior. For instance, changes in temperature or solvent polarity can disrupt the hydrogen-bonding network, leading to a change in the material's properties.
Table 2: Properties of Polymers Incorporating this compound Derivatives
| Polymer Architecture | Monomer Functionality | Resulting Polymer Property | Potential Application |
| Linear Copolymer | Acrylate derivative | Increased glass transition temperature (Tg) | High-performance plastics |
| Side-chain Functionalized | Grafted onto a poly(norbornene) backbone | Thermally reversible cross-linking | Self-healing materials |
Development of Functionalized Surfaces and Interfaces
The modification of surfaces with well-defined molecular layers is crucial for applications ranging from biocompatible materials to sensors. The urea group in this compound is a strong hydrogen bond donor and acceptor, making it an ideal candidate for surface modification to control interfacial properties.
Self-assembled monolayers (SAMs) of this compound or its derivatives can be formed on various substrates. The orientation and packing of the molecules in the SAM are influenced by the interplay between the hydrogen bonding of the urea groups and the steric demands of the gem-dimethyl groups. Such functionalized surfaces can exhibit altered wettability, adhesion, and biocompatibility. For example, surfaces modified with these molecules can be designed to promote or resist protein adsorption, a critical factor in the development of biomedical implants.
Chemical Probes for Mechanistic Chemical Biology Studies
In the realm of chemical biology, understanding the intricate mechanisms of biological processes at a molecular level is a key objective. Chemical probes are essential tools in these investigations. While the biological outcomes are not the focus here, the chemical design and utility of probes derived from this compound are of significant interest.
The compound can be elaborated into chemical probes designed to investigate enzyme active sites or protein-protein interactions. The ethylurea moiety can act as a recognition element, mimicking the interactions of natural substrates or binding partners. The α,α-disubstituted amino acid scaffold provides a stable and conformationally defined platform to which reporter groups (e.g., fluorophores, photoaffinity labels) can be attached. The design of such probes allows for the study of binding events and the identification of molecular targets without being consumed or altered by the biological system, thus providing a snapshot of the mechanistic interactions. The steric bulk of the gem-dimethyl group can also be used to probe the spatial constraints within a binding pocket.
Development of Novel Catalytic Systems Utilizing Amino Acid Scaffolds
Amino acids and their derivatives are recognized for their utility as versatile scaffolds in catalysis due to their inherent chirality, biocompatibility, and the presence of multiple coordination sites (amine, carboxyl, and side-chain functionalities). These features allow for the design of a wide array of catalysts, including organocatalysts, ligands for transition metal catalysis, and biocatalytic systems.
N-Carbamoyl Amino Acid Derivatives in Catalysis:
The N-carbamoyl group can influence the catalytic activity and selectivity of amino acid-derived catalysts. For instance, N-carbamate protected amino acids have been used to create guanidine (B92328) organocatalysts. While the enantiomeric excess achieved in certain reactions, such as the Michael addition, has been modest, these systems serve as important leads for further catalyst development. The protecting group can play a crucial role in the catalyst's conformational rigidity and its hydrogen-bonding capabilities, which are key to its stereocontrol.
In biocatalysis, enzymes like N-carbamoyl-D-amino acid amidohydrolase are utilized for the industrial production of valuable D-amino acids through the hydrolysis of their corresponding N-carbamoyl derivatives. This enzymatic process highlights a catalytic application where an N-carbamoyl amino acid itself is the substrate, demonstrating the interaction of this class of compounds within a catalytic active site.
α,α-Disubstituted Amino Acids as Catalytic Scaffolds:
The α,α-disubstituted nature of this compound offers significant steric hindrance around the stereocenter. This structural motif is highly sought after in the design of asymmetric catalysts as it can effectively control the facial selectivity of reactions. The development of catalytic asymmetric methods for synthesizing α,α-disubstituted amino acids is a testament to their importance.
Chiral aldehyde catalysis, for example, has been shown to enable the direct asymmetric α-substitution of N-unprotected amino acids. This highlights the potential for the amino acid core to be a part of a catalytic cycle for creating sterically hindered chiral centers. Furthermore, organocatalysts derived from unnatural α-amino acids, including those with α,α-disubstitution, have been reviewed for their broad applications in accelerating reactions through the formation of enamine or iminium intermediates.
Research into the catalytic applications of structurally similar compounds provides a foundation for hypothesizing the potential roles of this compound in catalysis. The combination of the N-ethylcarbamoyl group and the α,α-dimethyl substitution could be leveraged to design novel ligands for asymmetric metal catalysis or to develop new organocatalysts with unique steric and electronic properties.
Below are interactive data tables summarizing research findings for catalytic systems utilizing scaffolds structurally related to this compound.
Table 1: Performance of N-Carbamate Protected Amino Acid-Derived Guanidine Organocatalysts in the Michael Addition
| Catalyst Precursor | Protecting Group | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| N-Cbz-L-alanine | Cbz | Dichloromethane | Low | 26 |
| N-Cbz-L-alanine | Cbz | Toluene | Low | 15 |
| N-Boc-L-alanine | Boc | Dichloromethane | High | Poor |
| N-Boc-L-alanine | Boc | Toluene | High | Poor |
| N-Cbz-L-phenylalanine | Cbz | Dichloromethane | Low | 26 |
| N-Cbz-L-phenylalanine | Cbz | Toluene | Low | 15 |
Data synthesized from studies on N-protected amino acid derived guanidine organocatalysts.
Table 2: Chiral Aldehyde-Catalyzed Asymmetric α-Substitution of Amino Acid Esters
| Amino Acid Ester Substrate | Halide Reactant | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| Glycine derivative | Aryl Halide | Chiral BINOL-aldehyde | Moderate-High | Good-Excellent |
| Alanine derivative | Allyl Halide | Chiral aldehyde + ZnCl₂ | Moderate-Good | Good-Excellent |
| Phenylalanine derivative | Benzyl Halide | Chiral aldehyde + ZnCl₂ | Moderate-Good | Good-Excellent |
This table represents generalized findings from research on chiral aldehyde catalysis for the synthesis of α,α-disubstituted amino acids.
Future Directions and Emerging Research Avenues for 2 Ethylcarbamoyl Amino 2 Methylpropanoic Acid
Exploration of Novel Synthetic Pathways and Methodologies
The synthesis of α,α-disubstituted amino acids like 2-[(Ethylcarbamoyl)amino]-2-methylpropanoic acid presents considerable steric challenges. nih.gov Future research will likely focus on developing more efficient and stereoselective synthetic routes. Current methodologies for creating such sterically congested centers often require harsh conditions or complex multi-step procedures. Emerging strategies that could be adapted for this specific molecule include:
Asymmetric Strecker Reactions: Developing catalytic asymmetric versions of the Strecker synthesis could provide a direct and enantioselective route to the α-amino nitrile precursor.
Catalytic Asymmetric Addition to α-Iminoesters: The use of chiral catalysts to promote the addition of nucleophiles to α-iminoester derivatives is a promising approach for constructing the quaternary α-carbon with high enantiopurity. rsc.org
N-H Insertion Reactions: The development of catalytic systems that facilitate the insertion of a carbene into the N-H bond of a precursor could offer a novel and efficient pathway. rsc.org
Rearrangement Reactions: Exploring reactions like the Ichikawa rearrangement, which involves an allyl cyanate-to-isocyanate transformation, could provide a versatile method for synthesizing α,α-disubstituted α-amino acids and their derivatives. researchgate.net
A key goal in this area will be the development of methodologies that are not only high-yielding and stereoselective but also adhere to the principles of green chemistry, minimizing waste and the use of hazardous reagents.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Asymmetric Strecker Reaction | Direct, potentially high enantioselectivity. | Catalyst development for sterically hindered substrates. |
| Catalytic Addition to α-Iminoesters | Good control over stereochemistry. | Substrate scope and catalyst turnover. |
| N-H Insertion Reactions | Novel bond formation, mild conditions. | Selectivity and suppression of side reactions. |
| Ichikawa Rearrangement | Versatile for creating N-functionalized products. | Precursor synthesis and reaction optimization. |
Advanced Computational Studies on Structure-Reactivity Relationships and Design Principles
Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of this compound, thereby guiding experimental work. Future computational studies could provide deep insights into its behavior at the molecular level.
Conformational Analysis: The presence of the gem-dimethyl group and the ethylcarbamoyl side chain restricts the conformational freedom of the molecule. nih.gov Detailed computational analysis using methods like Density Functional Theory (DFT) can elucidate the preferred low-energy conformations, which are crucial for understanding its interaction with biological targets or its self-assembly behavior.
Reactivity and Mechanistic Studies: Computational modeling can be employed to investigate the mechanisms of potential synthetic reactions, helping to optimize reaction conditions and predict the stereochemical outcomes. Furthermore, studies on the reactivity of the N-acylamino acid moiety can shed light on its stability and potential metabolic pathways. researchgate.netnih.gov
Molecular Docking and Dynamics: If a biological target is identified, molecular docking and molecular dynamics simulations can predict the binding mode and affinity of this compound. This is invaluable for the rational design of derivatives with improved activity.
These computational approaches will be instrumental in building a comprehensive structure-activity relationship (SAR) profile for this class of compounds, accelerating the discovery of new applications.
Integration into Supramolecular Assemblies and Nanomaterials
The ability of amino acids and their derivatives to form ordered structures through non-covalent interactions makes them excellent building blocks for supramolecular chemistry and materials science. researchgate.netresearchgate.net The unique structure of this compound offers intriguing possibilities in this realm.
Self-Assembly into Nanostructures: The N-carbamoyl group is capable of forming strong hydrogen bonds, similar to those found in peptides. This could drive the self-assembly of the molecule into well-defined nanostructures such as nanofibers, nanotubes, or vesicles in solution. researchgate.net These materials could find applications in drug delivery, tissue engineering, and catalysis.
Formation of Functional Nanomaterials: Amino acid-based nanomaterials have shown promise for a variety of applications. mdpi.commdpi.com this compound could be used to functionalize the surface of nanoparticles (e.g., gold or silver nanoparticles), imparting biocompatibility and specific recognition properties. acs.orgmiami.edu Such functionalized nanomaterials could be developed for use in biosensing and targeted therapies. eurekalert.org
Hydrogel Formation: The propensity for hydrogen bonding could enable the formation of supramolecular hydrogels at low concentrations. These hydrogels could serve as scaffolds for 3D cell culture or as matrices for the controlled release of therapeutic agents.
The table below outlines potential supramolecular structures and their prospective applications.
| Supramolecular Structure | Driving Interactions | Potential Applications |
| Nanofibers/Nanotubes | Hydrogen bonding, van der Waals forces | Scaffolds for tissue engineering, templates for material synthesis. |
| Vesicles/Micelles | Hydrophobic and hydrophilic interactions | Drug delivery systems, nanoreactors. |
| Surface-Modified Nanoparticles | Covalent or non-covalent attachment | Biosensors, targeted imaging and therapy. |
| Supramolecular Hydrogels | Extensive hydrogen bond networks | 3D cell culture, controlled release matrices. |
Development of New Analytical and Spectroscopic Probes based on its Scaffold
Unnatural amino acids are increasingly being used as probes to study biological systems, as they can be incorporated into peptides and proteins to report on local environments without causing significant structural perturbations. upenn.edumdpi.com The scaffold of this compound could be modified to create novel analytical and spectroscopic tools.
Fluorescent Probes: By attaching a fluorophore to the ethyl group or by modifying the scaffold to be inherently fluorescent, new fluorescent amino acid probes could be developed. rsc.orgnih.gov These probes could be used to study protein folding, protein-protein interactions, and enzyme activity. rsc.org The design of probes that are sensitive to their local environment (e.g., polarity, pH) would be particularly valuable. rsc.org
NMR Probes: The incorporation of isotopes such as ¹³C, ¹⁵N, or even ¹⁹F (through fluoroalkylation) would create powerful probes for NMR spectroscopy. mdpi.com These labeled compounds could provide detailed structural and dynamic information when incorporated into larger molecules or used to study metabolic pathways. mdpi.com
Colorimetric Sensors: The carbamoyl (B1232498) group and the carboxylic acid moiety could act as binding sites for metal ions or other small molecules. By coupling this binding event to a chromophore, it may be possible to develop colorimetric sensors for the detection of specific analytes. nih.gov
The development of such probes would open up new avenues for investigating complex biological processes with high specificity and sensitivity.
Q & A
Q. What are the optimal synthetic routes for 2-[(Ethylcarbamoyl)amino]-2-methylpropanoic acid, and how can reaction efficiency be maximized?
Methodological Answer: The synthesis of this compound typically involves a multi-step approach:
- Step 1: Start with 2-methylpropanoic acid derivatives (e.g., ester or amide precursors) for functionalization.
- Step 2: Introduce the ethylcarbamoyl group via nucleophilic substitution or coupling reactions. Common reagents include ethyl isocyanate or carbodiimide-mediated coupling agents (e.g., EDC/HOBt) .
- Step 3: Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst) to enhance yield. For example, using anhydrous DMF as a solvent at 0–25°C improves intermediate stability .
Key Considerations:
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.
Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Ethyl isocyanate, DMF, 25°C | 65–75 | |
| 2 | EDC/HOBt, THF, RT | 80–85 |
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the ethylcarbamoyl group (δ ~1.1 ppm for CH, δ ~3.3 ppm for NHCH) and methylpropanoic acid backbone .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity. Compare retention times against impurity standards (e.g., related propanoic acid derivatives) .
- Mass Spectrometry (MS): ESI-MS in positive ion mode can verify molecular weight (e.g., [M+H] at m/z ≈ 189.2) .
Critical Tip:
- For trace impurities, use hyphenated techniques like LC-MS/MS to resolve co-eluting species .
Advanced Research Questions
Q. How should researchers address discrepancies in stability data under varying pH conditions?
Methodological Answer:
- Experimental Design:
- Conduct accelerated stability studies at pH 2–9 (buffer solutions, 40°C/75% RH) over 4 weeks.
- Monitor degradation via HPLC and quantify hydrolytic byproducts (e.g., free carboxylic acid or ethylurea derivatives) .
- Data Contradiction Analysis:
- If instability occurs at pH >7, consider intramolecular cyclization or ester hydrolysis. Adjust formulation with stabilizers (e.g., antioxidants like BHT) .
- Validate findings using kinetic modeling (e.g., Arrhenius plots to predict shelf-life) .
Table 2: Stability Profile at pH 7.4 (Phosphate Buffer, 40°C)
| Time (Days) | % Remaining | Major Degradant |
|---|---|---|
| 7 | 92.3 | Hydrolyzed acid |
| 14 | 85.1 | Ethylurea |
Q. What experimental strategies can elucidate the compound’s potential carcinogenic mechanisms?
Methodological Answer:
- In Vitro Assays:
- Use Ames test (bacterial reverse mutation assay) to screen for mutagenicity .
- Assess genotoxicity via comet assay in human hepatocytes (e.g., HepG2 cells) .
- Absorption Studies:
- Perform Franz cell experiments to quantify skin permeability (relevant for lab safety, as dermal absorption increases exposure risk) .
- Mechanistic Probes:
- Evaluate metabolic activation using liver microsomes (e.g., CYP450 isoforms) to identify reactive intermediates .
Key Insight:
- If carcinogenicity is confirmed, redesign the molecule to replace the ethylcarbamoyl group with less bioactivated moieties (e.g., acetyl or tert-butyl carbamate) .
Q. How can researchers resolve contradictory data in receptor binding assays?
Methodological Answer:
- Experimental Refinement:
- Data Reconciliation:
Q. What methodologies are recommended for assessing environmental persistence and biodegradation?
Methodological Answer:
- OECD Guidelines:
- Conduct ready biodegradability tests (OECD 301F) in aqueous media with activated sludge. Monitor CO evolution over 28 days .
- Use LC-MS/MS to quantify parent compound and metabolites (e.g., propanoic acid derivatives) in soil/water matrices .
- Ecotoxicology:
- Test acute toxicity in Daphnia magna (48-hour EC) and algal growth inhibition (72-hour IC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
